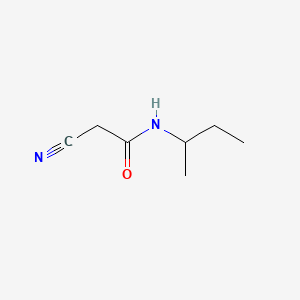
2-Cyano-N-(1-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(1-methylpropyl)acetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(1-methylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-methylpropylamine with cyanoacetic acid or its esters under appropriate conditions. The reaction typically proceeds as follows:
Direct Reaction: The direct treatment of 1-methylpropylamine with methyl cyanoacetate without solvent at room temperature can yield the target compound.
Stirring without Solvent: Another method involves stirring ethyl cyanoacetate with 1-methylpropylamine at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: The solvent-free reaction of 1-methylpropylamine with ethyl cyanoacetate at elevated temperatures is also a widely used method.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(1-methylpropyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and other carbonyl compounds.
Substitution Reactions: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .
Applications De Recherche Scientifique
2-Cyano-N-(1-methylpropyl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(1-methylpropyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and acetamide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the 1-methylpropyl group.
N-(1-cyano-2-methylpropyl)acetamide: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
2-Cyano-N-(1-methylpropyl)acetamide is unique due to the presence of the 1-methylpropyl group, which can influence its reactivity and the types of derivatives formed. This structural feature can lead to the formation of novel compounds with potentially unique biological activities .
Propriétés
Numéro CAS |
52493-36-4 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
N-butan-2-yl-2-cyanoacetamide |
InChI |
InChI=1S/C7H12N2O/c1-3-6(2)9-7(10)4-5-8/h6H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
RUUYCRFHVMJFJC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



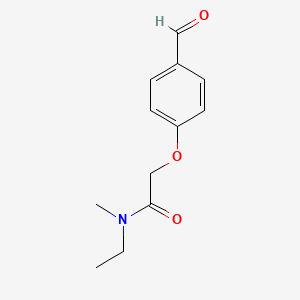

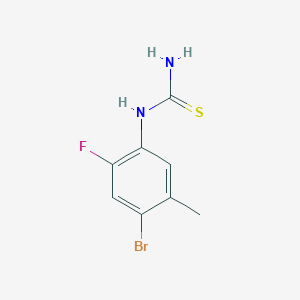
![1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B12991024.png)
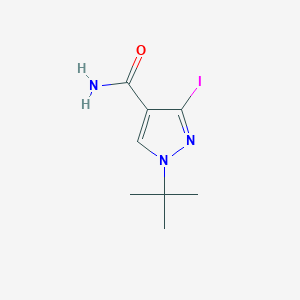
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B12991037.png)
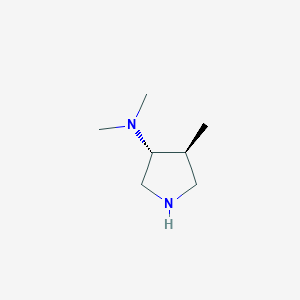

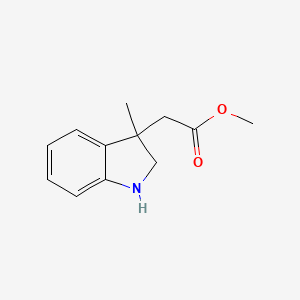


![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)

